

Application Notes and Protocols for Studying CPI-203 Efficacy in Animal Models

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Compound of Interest

Compound Name: CPI-203

Cat. No.: B606794

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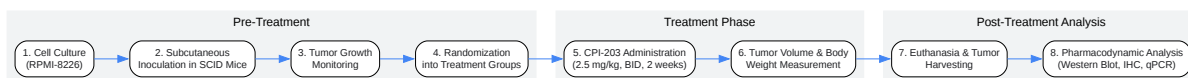
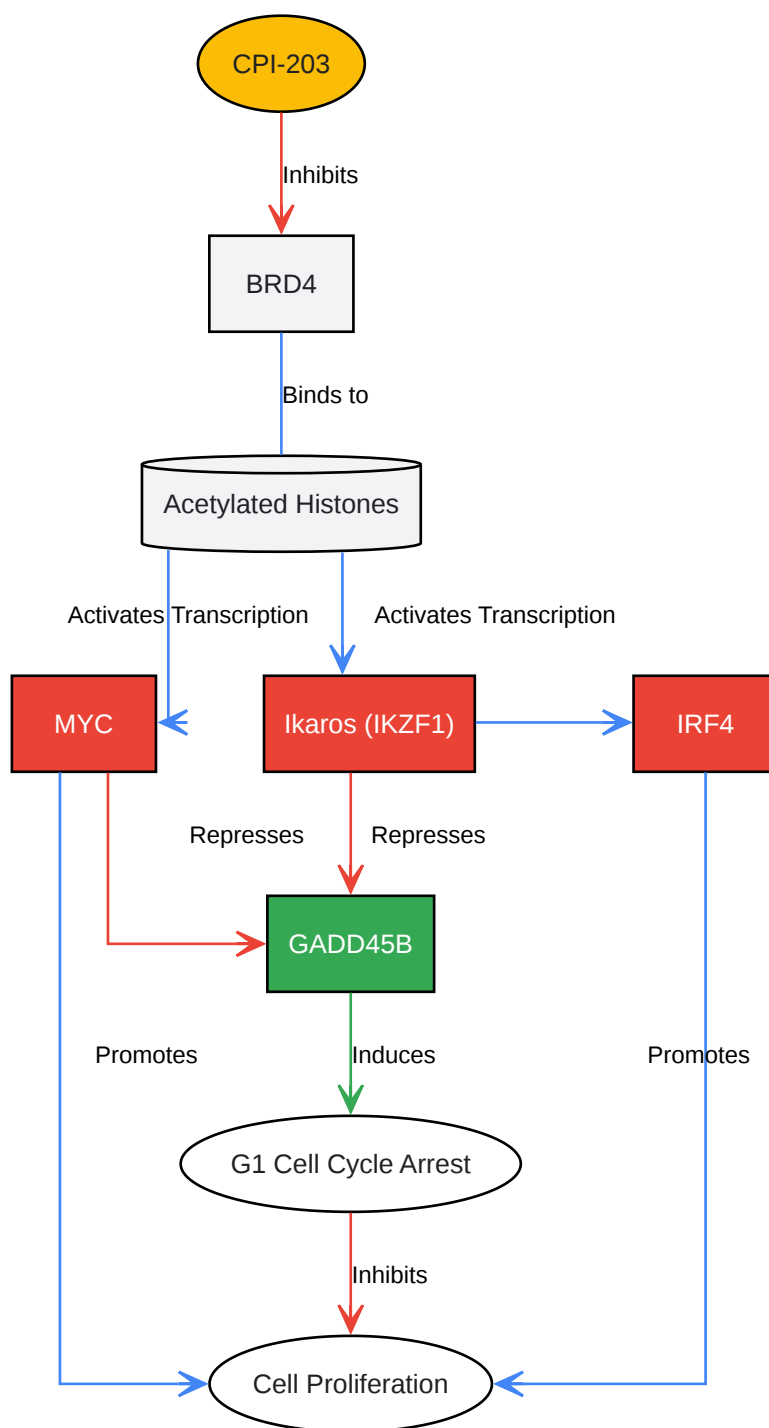
Introduction

CPI-203 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a strong affinity for BRD4 ($IC_{50} \approx 26-37$ nM).[1] By binding to the acetyl-lysine binding pockets of BET proteins, **CPI-203** disrupts their chromatin-reading function, leading to altered transcription of key oncogenes and cell cycle regulators. Notably, **CPI-203** has demonstrated significant anti-tumor activity in various preclinical cancer models, particularly in hematological malignancies like multiple myeloma.[1][2] Its mechanism of action primarily involves the downregulation of the MYC oncogene and the modulation of the Ikaros (IKZF1) and IRF4 signaling axis, which are critical for myeloma cell survival.[2][3]

These application notes provide a comprehensive overview of animal models used to study the in vivo efficacy of **CPI-203**, with a focus on multiple myeloma. Detailed protocols for establishing xenograft models and for analyzing the pharmacodynamic effects of **CPI-203** are also presented.

Signaling Pathway of CPI-203 in Multiple Myeloma

CPI-203 exerts its anti-myeloma effects by disrupting key transcriptional programs essential for tumor cell proliferation and survival. The primary mechanism involves the inhibition of BRD4, a BET protein that acts as a transcriptional co-activator for critical oncogenes.



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References

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- 3. criver.com [criver.com]
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